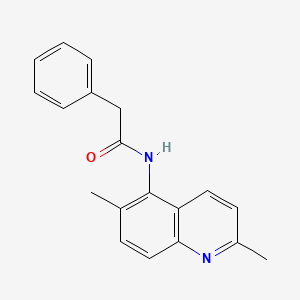
BAKERBOND OCTYL (C8)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAKERBOND OCTYL (C8) is a type of solid phase extraction sorbent used in chromatography. It is based on octylsilane, which is a silica-based material modified with octyl groups. This compound is primarily used for the extraction and purification of moderately non-polar compounds from various matrices, including biological fluids, environmental samples, and industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of BAKERBOND OCTYL (C8) involves the bonding of octyl groups to silica particles. The process typically includes the following steps:
Silica Activation: Silica particles are activated by treating them with an acid or base to create reactive silanol groups on the surface.
Silane Coupling: Octyltrichlorosilane or octyltrimethoxysilane is reacted with the activated silica under anhydrous conditions. This reaction forms covalent bonds between the octyl groups and the silica surface.
Endcapping: To minimize polar interactions, the remaining silanol groups are often endcapped by reacting with a small silane reagent
Industrial Production Methods: In industrial settings, the production of BAKERBOND OCTYL (C8) is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure uniformity and high yield. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Quality Control: The final product undergoes rigorous quality control to ensure the desired particle size, pore size, and surface chemistry.
Chemical Reactions Analysis
Types of Reactions: BAKERBOND OCTYL (C8) primarily undergoes adsorption and desorption reactions during its use in solid phase extraction. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions:
Adsorption: The compound adsorbs moderately non-polar analytes from aqueous or organic solutions.
Desorption: The adsorbed analytes are eluted using appropriate solvents, such as methanol, acetonitrile, or a mixture of water and organic solvents
Major Products Formed: The major products formed are the purified analytes that are separated from the sample matrix. These analytes can then be further analyzed using techniques such as high-performance liquid chromatography or gas chromatography .
Scientific Research Applications
BAKERBOND OCTYL (C8) has a wide range of applications in scientific research:
Chemistry: It is used for the purification and concentration of organic compounds, including pharmaceuticals, pesticides, and environmental pollutants.
Biology: It is employed in the extraction of biomolecules such as lipids, hormones, and vitamins from biological samples.
Medicine: It is used in the analysis of drug metabolites and other medical compounds in clinical research.
Industry: It is utilized in quality control processes for the purification of industrial products and monitoring of environmental contaminants .
Mechanism of Action
The mechanism of action of BAKERBOND OCTYL (C8) is based on hydrophobic interactions between the octyl groups on the silica surface and the non-polar regions of the analytes. The primary retention mechanism is moderately non-polar, making it suitable for the extraction of compounds with similar properties. The analytes are retained on the sorbent through van der Waals forces and are subsequently eluted using solvents that disrupt these interactions .
Comparison with Similar Compounds
C18 (Octadecylsilane): Similar to C8 but with longer alkyl chains, providing stronger retention for non-polar compounds.
C4 (Butylsilane): Shorter alkyl chains than C8, offering weaker retention for non-polar compounds.
Phenylsilane: Contains phenyl groups instead of alkyl chains, providing different selectivity for aromatic compounds
Uniqueness of BAKERBOND OCTYL (C8): BAKERBOND OCTYL (C8) offers a balance between retention strength and elution efficiency, making it suitable for a wide range of moderately non-polar compounds. Its unique combination of particle size, pore size, and surface chemistry provides high recovery rates and reproducibility in various applications .
Properties
CAS No. |
126849-95-4 |
|---|---|
Molecular Formula |
C₁₉H₃₅N₃O₄S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




